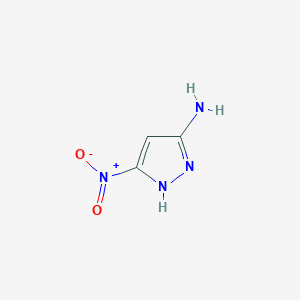

5-Nitro-1H-pyrazol-3-amine

Overview

Description

“5-Nitro-1H-pyrazol-3-amine” is a compound that falls under the category of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of 5-aminopyrazoles as precursors . The condensation of 5-aminopyrazole with various bielectrophilic moieties results in the formation of pyrazoloazines . In another proposed mechanism, intermediate (III) was reacted with the acidic part of the catalyst and by the anomeric effect and vinylogous anomeric effect in (III), (IV) is prepared and one molecule of H2 was released .

Chemical Reactions Analysis

5-Aminopyrazoles are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH . These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .

Scientific Research Applications

Synthetic Intermediates

Pyrazole-containing compounds, such as 5-Nitro-1H-pyrazol-3-amine, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals . They are highly desirable for synthesizing structurally diverse pyrazole derivatives .

Biological Applications

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms. The other three positions in the ring permit structural variants, giving the pyrazoles diverse and valuable biological properties .

Physical-Chemical Applications

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have valuable synthetical, biological, and photophysical properties .

Material Science Applications

Pyrazole-containing compounds are used in material science due to their proven applicability and versatility . They are used in forming various fused systems, predominantly bicyclic cores .

Industrial Applications

Pyrazole derivatives are used in industrial fields due to their proven applicability and versatility . They are used in forming various fused systems, predominantly bicyclic cores .

Energetic Materials

5-Nitro-1H-pyrazol-3-amine and its derivatives have been synthesized as promising melt-castable explosives . One of the synthesized compounds has promising melting point and thermal stability and can be considered as potential melt-castable explosive .

High Energy Density Materials (HEDM)

A novel N-bridged structure of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, and its selected nitrogen-rich energetic salts are designed and synthesized to reach the long-term, strongly desired goal of high energy density materials (HEDM) .

Heat-Resistant Energetic Materials

Based on thermal stability values and energetic parameters, compounds derived from 5-Nitro-1H-pyrazol-3-amine were superior to those of all of the commonly used heat-resistant explosives, which may find potential application as heat-resistant energetic materials .

Future Directions

To reach the long-term, strongly desired goal of high energy density materials (HEDM), a novel N-bridged structure of N- (3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, and its selected nitrogen-rich energetic salts are designed and synthesized . This suggests that “5-Nitro-1H-pyrazol-3-amine” and similar compounds could have potential applications in the development of high energy density materials.

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

The exact mode of action of 5-Nitro-1H-pyrazol-3-amine is currently unknown. Pyrazoles, in general, are known to exhibit tautomerism, which may influence their reactivity and interaction with biological targets . The presence of the nitro group in 5-Nitro-1H-pyrazol-3-amine could potentially enhance its reactivity.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities

Pharmacokinetics

The physicochemical properties of related compounds suggest that they may exhibit good thermal stability .

Result of Action

Related compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the thermal stability of a compound can affect its reactivity and potential applications . .

properties

IUPAC Name |

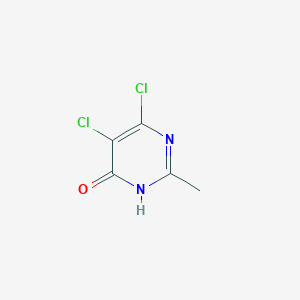

5-nitro-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIIQXTUOQUWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)

![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)

![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)

![4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417515.png)

![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)

![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)